N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide
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Description
Scientific Research Applications
Synthesis and Reactivity
Quinazolines and their derivatives, including those with imidazo[1,2-c]quinazolin rings, have been extensively studied for their synthesis and reactivity. For example, the synthesis of phenyl-substituted triazolo-annelated quinazolines demonstrates the interest in creating diverse quinazoline derivatives for further biological evaluation (R. Al-Salahi, 2010). This research area focuses on developing novel synthetic pathways to access quinazoline derivatives with potential pharmacological activities.
Antimicrobial and Antitumor Activities
Quinazolinones and sulfonamides are known for their antimicrobial and antitumor properties. For instance, studies on thiazolidin-4-one derivatives have shown potential antimicrobial activities, indicating the structural significance of incorporating sulfanyl groups into bioactive compounds (B. A. Baviskar et al., 2013). Additionally, novel quinazoline-oxadiazole hybrids have been synthesized and evaluated for their antimicrobial and antiprotozoal activities, showcasing the therapeutic potential of quinazoline derivatives (N. Patel et al., 2017).
Molecular Docking and Theoretical Studies
Theoretical investigations, including computational calculations and molecular docking studies, play a crucial role in understanding the interactions between quinazoline derivatives and biological targets. Research in this area aims to predict the binding affinity and activity of these compounds against specific enzymes or receptors, guiding the development of new therapeutic agents. For example, antimalarial sulfonamides have been studied using computational calculations and molecular docking to evaluate their potential as COVID-19 drug candidates (Asmaa M. Fahim et al., 2021).
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16ClF3N4O2S/c26-17-11-10-15(25(27,28)29)12-19(17)30-20(34)13-36-24-31-18-9-5-4-8-16(18)22-32-21(23(35)33(22)24)14-6-2-1-3-7-14/h1-12,21H,13H2,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVYAUAAKMETAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=C(C=CC(=C5)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16ClF3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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